Cas no 1235302-61-0 (4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide)

4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide
- VU0629846-1
- AKOS024490347
- 4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide
- 4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- 1235302-61-0
- 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide
- F5017-1610
-
- Inchi: 1S/C19H29N3O4S/c1-14(23)16-5-7-17(8-6-16)27(25,26)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15,20H,9-13H2,1-4H3,(H,21,24)
- InChI Key: ASZCHWLVCHNESX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(C)=O)=CC=1)(NCC1CCN(C(NC(C)(C)C)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 395.18787759g/mol
- Monoisotopic Mass: 395.18787759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 104Ų
4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5017-1610-20mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-15mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-50mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-2μmol |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-3mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-40mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-20μmol |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-75mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-25mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5017-1610-30mg |
4-[(4-acetylbenzenesulfonamido)methyl]-N-tert-butylpiperidine-1-carboxamide |
1235302-61-0 | 30mg |
$119.0 | 2023-09-10 |
4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide
Introduction to 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide (CAS No: 1235302-61-0)
4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide, identified by its CAS number 1235302-61-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and potential application in the development of novel therapeutic agents.
The molecular structure of 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide features a complex arrangement of functional groups, including an acetyl group, a benzenesulfonamido moiety, and a N-tert-butylpiperidine backbone. These structural elements contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated for their potential in drug discovery and development.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target specific enzymes and receptors involved in various disease pathways. The compound 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide has been identified as a promising candidate for such applications due to its ability to interact with biological targets in a highly selective manner. This selectivity is crucial for minimizing side effects and improving the overall efficacy of therapeutic interventions.
One of the most compelling aspects of this compound is its potential role in modulating enzymatic activity. Enzymes are central to numerous biological processes, and their dysregulation is often associated with various diseases, including cancer, inflammation, and neurodegenerative disorders. By targeting specific enzymes with high precision, compounds like 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide can help restore normal cellular function and alleviate disease symptoms.
The synthesis of 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, has been instrumental in achieving the desired molecular structure. These synthetic methodologies not only enhance the efficiency of production but also allow for the introduction of additional functional groups, further expanding the compound's potential applications.
Recent studies have demonstrated the biological activity of 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide in various in vitro and in vivo models. These studies have highlighted its ability to inhibit the activity of specific enzymes involved in disease pathways, suggesting its potential as a lead compound for drug development. For instance, research has shown that this compound can effectively block the activity of an enzyme known to play a role in cancer cell proliferation, offering a promising strategy for developing anti-cancer therapies.
The pharmacokinetic properties of 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide are also being carefully evaluated to determine its suitability for clinical applications. Factors such as solubility, stability, bioavailability, and metabolic clearance are critical considerations that can influence the compound's efficacy and safety profile. Advanced computational methods, including molecular modeling and simulations, are being employed to predict these properties and guide further optimization efforts.
In addition to its therapeutic potential, 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide has shown promise in interdisciplinary research efforts aimed at understanding complex biological systems. Its unique structure and functional properties make it a valuable tool for studying enzyme mechanisms, receptor interactions, and cellular signaling pathways. By providing insights into these fundamental processes, this compound can contribute to the development of more targeted and effective therapeutic strategies.
The future prospects for 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide are bright, with ongoing research efforts focused on refining its chemical structure and exploring new applications. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical trials, bringing this compound closer to becoming a viable therapeutic option for patients worldwide.
In conclusion, 4-(4-acetylbenzenesulfonamido)methyl-N-tert-butylpiperidine-1-carboxamide (CAS No: 1235302-61-0) represents a significant advancement in pharmaceutical chemistry with substantial potential for medical applications. Its complex molecular structure, combined with its demonstrated biological activity and favorable pharmacokinetic properties, positions it as a promising candidate for further development. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to play a crucial role in shaping the future of drug discovery and treatment strategies.
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